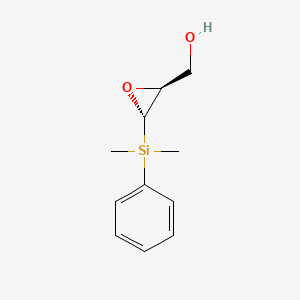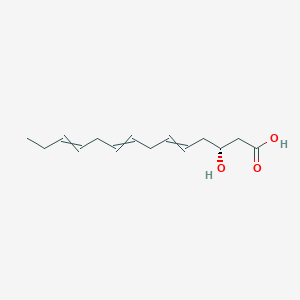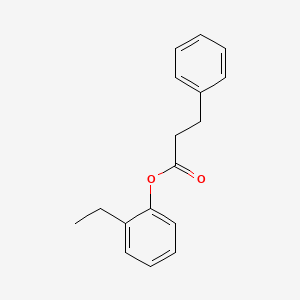![molecular formula C27H41NO4 B12560724 2,2'-{[(4-Tridecylphenyl)azanediyl]bis(methylene)}di(prop-2-enoic acid) CAS No. 193527-70-7](/img/structure/B12560724.png)
2,2'-{[(4-Tridecylphenyl)azanediyl]bis(methylene)}di(prop-2-enoic acid)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-{[(4-Tridecylphenyl)azanediyl]bis(methylene)}di(prop-2-enoic acid) is an organic compound characterized by its complex structure, which includes a tridecylphenyl group and two prop-2-enoic acid groups connected via an azanediyl bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{[(4-Tridecylphenyl)azanediyl]bis(methylene)}di(prop-2-enoic acid) typically involves a multi-step process:
Formation of the Azanediyl Bridge: The initial step involves the reaction of 4-tridecylphenylamine with formaldehyde to form the azanediyl bridge.
Addition of Prop-2-enoic Acid Groups: The azanediyl intermediate is then reacted with acrylic acid under controlled conditions to introduce the prop-2-enoic acid groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2,2’-{[(4-Tridecylphenyl)azanediyl]bis(methylene)}di(prop-2-enoic acid) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the phenyl ring or the prop-2-enoic acid groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
科学的研究の応用
2,2’-{[(4-Tridecylphenyl)azanediyl]bis(methylene)}di(prop-2-enoic acid) has several applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of polymers with specific properties.
Materials Science: Employed in the development of advanced materials with unique mechanical or chemical properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Utilized in the production of coatings, adhesives, and other industrial products.
作用機序
The mechanism of action of 2,2’-{[(4-Tridecylphenyl)azanediyl]bis(methylene)}di(prop-2-enoic acid) involves its interaction with molecular targets through its functional groups. The prop-2-enoic acid groups can participate in polymerization reactions, while the azanediyl bridge and phenyl ring can interact with various biomolecules or catalysts. These interactions can lead to the formation of complex structures or the modulation of biological pathways.
類似化合物との比較
Similar Compounds
- 2,2’-{[(4-Decylphenyl)azanediyl]bis(methylene)}di(prop-2-enoic acid)
- 2,2’-{[(4-Nonylphenyl)azanediyl]bis(methylene)}di(prop-2-enoic acid)
- 2,2’-{[(4-Octylphenyl)azanediyl]bis(methylene)}di(prop-2-enoic acid)
Uniqueness
2,2’-{[(4-Tridecylphenyl)azanediyl]bis(methylene)}di(prop-2-enoic acid) is unique due to its longer tridecyl chain, which can impart different physical and chemical properties compared to its shorter-chain analogs. This can affect its solubility, reactivity, and interactions with other molecules, making it suitable for specific applications where these properties are advantageous.
特性
CAS番号 |
193527-70-7 |
|---|---|
分子式 |
C27H41NO4 |
分子量 |
443.6 g/mol |
IUPAC名 |
2-[[N-(2-carboxyprop-2-enyl)-4-tridecylanilino]methyl]prop-2-enoic acid |
InChI |
InChI=1S/C27H41NO4/c1-4-5-6-7-8-9-10-11-12-13-14-15-24-16-18-25(19-17-24)28(20-22(2)26(29)30)21-23(3)27(31)32/h16-19H,2-15,20-21H2,1H3,(H,29,30)(H,31,32) |
InChIキー |
BXBBTGUAGZDRRP-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCC1=CC=C(C=C1)N(CC(=C)C(=O)O)CC(=C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Cyclopropyl[4-(2,3-dihydro-1H-inden-1-yl)piperazin-1-yl]methanone](/img/structure/B12560641.png)

![4-hydroxy-2-methyl-5-phenylthieno[2,3-b]pyridin-6(7H)-one](/img/structure/B12560648.png)

![1,3-Oxaselenolan-5-one, 2-[(benzoyloxy)methyl]-](/img/structure/B12560652.png)


![4,9-Dihydroxy-2-(1-hydroxyethyl)naphtho[2,3-b]furan-5,8-dione](/img/structure/B12560673.png)

![1-[2-(Thiophen-3-yl)ethyl]-1,4,8,11-tetraazacyclotetradecane](/img/structure/B12560685.png)




